Cas no 36980-91-3 (1,3-Dimethyl-5-cyanouracil)
1,3-Dimethyl-5-cyanouracil Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dimethyl-5-cyanouracil
- 1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile
- 5-Pyrimidinecarbonitrile,1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-
- 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetahydro-pyrimidin-5-carbonitril
- 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile
- 5-CN-1,3-DMU
- Z1182297573
- 36980-91-3
- 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- AKOS006229288
- CS-0260664
- AT27074
- FT-0639354
- SB56873
- SCHEMBL9832018
- EN300-75547
-
- Inchi: 1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3
- InChI Key: QTSVXQHYGHTYLL-UHFFFAOYSA-N
- SMILES: O=C1N(C)C=C(C#N)C(N1C)=O
Computed Properties
- Exact Mass: 165.05400
- Monoisotopic Mass: 165.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.372
- Melting Point: NA
- Boiling Point: 250.226°C at 760 mmHg
- Flash Point: 105.133°C
- Refractive Index: 1.579
- PSA: 67.79000
- LogP: -1.04432
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
1,3-Dimethyl-5-cyanouracil Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimethyl-5-cyanouracil Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Dimethyl-5-cyanouracil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM374692-1g |
1,3-Dimethyl-5-cyanouracil |
36980-91-3 | 95%+ | 1g |
$278 | 2023-02-02 | |
| TRC | D478918-25mg |
1,3-dimethyl-5-cyanouracil |
36980-91-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478918-50mg |
1,3-dimethyl-5-cyanouracil |
36980-91-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D478918-250mg |
1,3-dimethyl-5-cyanouracil |
36980-91-3 | 250mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-75547-0.05g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-75547-0.1g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-75547-0.25g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 0.25g |
$116.0 | 2025-03-21 | |
| Enamine | EN300-75547-0.5g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 0.5g |
$218.0 | 2025-03-21 | |
| Enamine | EN300-75547-1.0g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 1.0g |
$314.0 | 2025-03-21 | |
| Enamine | EN300-75547-2.5g |
1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
36980-91-3 | 95.0% | 2.5g |
$614.0 | 2025-03-21 |
1,3-Dimethyl-5-cyanouracil Related Literature
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1,3-Dimethyl-5-cyanouracil
Introduction to 1,3-Dimethyl-5-cyanouracil (CAS No. 36980-91-3)
1,3-Dimethyl-5-cyanouracil, identified by the Chemical Abstracts Service Number (CAS No.) 36980-91-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic organic molecule, characterized by its uracil backbone with methyl and cyano substituents, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The structural uniqueness of 1,3-dimethyl-5-cyanouracil positions it as a valuable scaffold for synthesizing novel therapeutic agents targeting various biological pathways.
The molecular structure of 1,3-dimethyl-5-cyanouracil consists of a pyrimidine ring substituted with two methyl groups at the 1 and 3 positions and a cyano group at the 5 position. This configuration imparts distinct electronic and steric properties, making it a promising candidate for modulating enzyme activity and receptor binding. In recent years, the compound has been extensively studied for its potential in oncology, neurology, and anti-inflammatory applications.
One of the most compelling aspects of 1,3-dimethyl-5-cyanouracil is its role as a precursor in the synthesis of nucleoside analogs. These analogs are critical in developing antiviral and anticancer drugs due to their ability to interfere with DNA and RNA synthesis. The cyano group in the molecule enhances reactivity, facilitating further functionalization into pharmacologically active derivatives. Researchers have leveraged this property to design molecules that exhibit potent inhibitory effects on key enzymes such as thymidylate synthase (TS) and tyrosine kinases.
Recent advancements in computational chemistry have further highlighted the significance of 1,3-dimethyl-5-cyanouracil. High-throughput virtual screening (HTVS) and molecular docking studies have identified its derivatives as promising candidates for inhibiting protein-protein interactions involved in cancer progression. For instance, modifications at the methyl and cyano positions have been shown to enhance binding affinity to target proteins while minimizing off-target effects. This aligns with the growing emphasis on structure-based drug design (SBDD) approaches.
In clinical trials, 1,3-dimethyl-5-cyanouracil derivatives have demonstrated encouraging results in preclinical models of solid tumors and hematological malignancies. The compound's ability to disrupt microtubule formation and induce apoptosis has been particularly noteworthy. Additionally, its bioavailability profile suggests potential for oral administration, which would significantly improve patient compliance compared to injectable therapies.
The synthesis of 1,3-dimethyl-5-cyanouracil involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have streamlined the process. These techniques not only improve efficiency but also reduce environmental impact by minimizing waste generation.
From a regulatory perspective, 1,3-dimethyl-5-cyanouracil must comply with Good Manufacturing Practices (GMP) to ensure safety and efficacy in pharmaceutical applications. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for drug development. Compliance with these regulations is essential for commercializing new therapeutics derived from this compound.
The future of 1,3-dimethyl-5-cyanouracil research lies in exploring its potential in combination therapies. By pairing it with other bioactive molecules, researchers aim to develop synergistic approaches that overcome drug resistance mechanisms observed in cancer treatment. Furthermore, investigating its role in modulating immune responses could open new avenues for treating autoimmune diseases.
In conclusion,1,3-Dimethyl-5-cyanouracil (CAS No. 36980-91-3) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features make it an invaluable tool for developing next-generation therapeutics across multiple disease domains. As research continues to uncover new applications,1,3-dimethyl-5-cyanouracil will undoubtedly remain at the forefront of pharmaceutical innovation.
36980-91-3 (1,3-Dimethyl-5-cyanouracil) Related Products
- 5428-41-1(5-Cyanouracil)
- 4425-56-3(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)